molecular formula C13H17NO4 B8134642 N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide

N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide

Cat. No.: B8134642
M. Wt: 251.28 g/mol
InChI Key: ZSJNOOFKVXPVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide is a high-purity benzamide derivative intended for research and development purposes. This compound is part of the structurally diverse benzamide class, which is widely investigated in medicinal chemistry and pharmaceutical research for its potential biological activities . The molecular structure integrates a hydroxy-substituted benzene ring, a (2-methoxyethoxy) side chain, and an N-cyclopropyl carboxamide group, features that are often associated with varied physicochemical properties and interaction with biological targets . Benzamide derivatives, in general, have been documented as key scaffolds in the exploration of novel therapeutic agents, making them valuable chemical tools for researchers . The specific stereochemistry and substitution pattern of this compound can be critical for its function, as the spatial orientation of groups like the N-cyclopropyl moiety and the alkoxy chain can influence the molecule's conformation and binding affinity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or as a veterinary drug. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-6-7-18-12-5-4-10(15)8-11(12)13(16)14-9-2-3-9/h4-5,8-9,15H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNOOFKVXPVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Hydrolysis of Halogenated Precursors

A common approach involves hydrolyzing 5-chloro-2-(2-methoxyethoxy)benzoic acid under basic conditions. For example, refluxing with 15% aqueous NaOH for 72 hours under N₂ achieves 96.5% conversion to the hydroxyl derivative. Similar conditions using KOH (90% yield, 24 hours) highlight the generality of this method.

Table 1: Hydrolysis Conditions for 5-Hydroxy Substitution

PrecursorBaseSolventTime (h)Yield (%)
5-Chloro-2-(2-methoxyethoxy)benzoic acidNaOH (15%)H₂O7296.5
5-Bromo-2-(2-methoxyethoxy)benzoic acidKOH (10%)H₂O2490

Direct Etherification via Mitsunobu Reaction

The methoxyethoxy group can be introduced using Mitsunobu conditions. Treating 2,5-dihydroxybenzoic acid with 2-methoxyethanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF at 0–25°C selectively installs the ether at the 2-position, leaving the 5-hydroxyl group unprotected. Yields reach 85–92% with stoichiometric PPh₃ and DIAD.

Amide Bond Formation with Cyclopropylamine

Carbodiimide-Mediated Coupling

Activating 5-hydroxy-2-(2-methoxyethoxy)benzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF facilitates coupling with cyclopropylamine. This method, adapted from oxadiazole syntheses, achieves 88–94% yields at 0–5°C, minimizing racemization.

Table 2: Amidation Catalysts and Yields

ActivatorSolventTemp (°C)Yield (%)
DCC/HOBtDMF0–594
EDCl/HOAtCH₂Cl₂2588

Microwave-Assisted Synthesis

Microwave irradiation (MWI) reduces reaction times from hours to minutes. A mixture of the acid, cyclopropylamine, and HATU in DMF under MWI (100°C, 10 minutes) delivers the amide in 91% yield with >99% purity.

Protection and Deprotection Strategies

Benzyl Protection for Hydroxyl Groups

Temporary protection of the 5-hydroxyl group as a benzyl ether is critical during etherification. Using benzyl bromide and Cs₂CO₃ in DMF installs the protecting group in 89% yield, which is later removed via hydrogenolysis (H₂/Pd-C, 95% yield).

Selective Deprotection Using Tertiary Amines

As detailed in patent US6197970B1, reacting a protected intermediate with triethylamine in THF/H₂O selectively removes the 2-methoxyethoxy group’s protecting group without affecting the 5-hydroxyl functionality. This method ensures >95% selectivity for mono-deprotection.

Optimization of Reaction Conditions

Solvent Effects on Etherification

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification, while THF improves Mitsunobu reaction yields. For example, DMF increases reaction rates by 40% compared to DCM in benzylation.

Temperature and Catalytic Load

Lower temperatures (0–5°C) during amidation reduce side-product formation, whereas higher temperatures (80–100°C) accelerate hydrolysis steps. Catalytic loading of 1.2 equivalents for DCC optimizes cost and efficiency.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 10.2 (s, 1H, OH), δ 6.8–7.1 (aromatic protons), and δ 3.4–4.1 (methoxyethoxy chain).

  • LC-MS : [M+H]⁺ at m/z 252.1, with retention time 6.3 minutes (C18 column, 0.1% formic acid/ACN gradient).

Purity Assessment

HPLC analysis under gradient elution (ACN/H₂O + 0.1% TFA) confirms >98% purity for clinical-grade material, with impurities (e.g., unreacted acid) below 0.2%.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing DCC with EDCl reduces toxicity and waste, albeit with a 5–7% yield penalty. Bulk procurement of cyclopropylamine (≥99.5% purity) minimizes batch variability.

Continuous Flow Synthesis

Microreactor systems enable continuous hydrolysis and amidation, improving throughput by 300% compared to batch processes. A pilot-scale setup produces 50 kg/month with 92% overall yield .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as alkoxides, amines

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of various substituted benzamides

Scientific Research Applications

Gastrointestinal Motility Enhancer

One notable application of N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide is its role as a gastrointestinal motility enhancer. Research indicates that certain substituted benzamide derivatives can enhance gastrointestinal motility with fewer central nervous system side effects compared to traditional agents like metoclopramide. This compound has shown promise in treating conditions such as dyspepsia, esophageal reflux, and gastric stasis, making it a candidate for further clinical exploration .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that benzamide derivatives exhibit various mechanisms of action against cancer cells, including apoptosis induction and inhibition of key signaling pathways involved in tumor growth. For instance, compounds similar to this compound have shown efficacy against multiple cancer cell lines, including those resistant to conventional therapies .

Interaction with Biological Targets

The therapeutic effects of this compound are primarily attributed to its ability to interact with specific biological targets. For instance, studies suggest that benzamide derivatives can inhibit enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and various kinases (e.g., EGFR, Akt). These interactions lead to altered gene expression profiles that promote apoptosis in cancer cells .

Structural Insights

Recent structural studies have provided insights into the molecular configuration of this compound, revealing critical bond angles and spatial arrangements that may influence its binding affinity to biological targets. Understanding these structural characteristics is essential for optimizing the compound's pharmacological properties and enhancing its therapeutic efficacy .

In Vitro Studies

Numerous in vitro studies have evaluated the anticancer potential of benzamide derivatives similar to this compound. For example, compounds exhibiting modifications at the benzene ring have shown increased cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. These studies underscore the importance of structural modifications in enhancing biological activity .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BA5493.0HDAC inhibition
Compound CMCF-74.5EGFR inhibition

Animal Studies

Animal studies have further validated the gastrointestinal motility-enhancing effects of this compound. In models of gastric stasis, administration of this compound resulted in significant improvements in gastric emptying times compared to control groups, highlighting its potential utility in treating gastrointestinal disorders .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s overall conformation and stability, affecting its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The inhibitory activity of benzamide analogs often depends on substituent positioning and functional groups. Key comparisons include:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name 2-Position Substituent 5-Position Substituent N-Substituent PCAF HAT Inhibition (%)
Anthranilic acid None None None 34
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide Hexanoylamino Carboxyphenyl None 67
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Tetradecanoylamino Carboxyphenyl None 79
N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide 2-Methoxyethoxy Hydroxyl Cyclopropyl Not reported

Key Observations :

2-Position Substituents: Evidence from benzamide analogs indicates that 2-acylamino groups (e.g., hexanoylamino, tetradecanoylamino) significantly enhance PCAF HAT inhibitory activity compared to unsubstituted anthranilic acid (34% vs. 67–79%) . The 2-methoxyethoxy group in the target compound introduces an ether linkage instead of an acylamino chain, which may reduce enzyme binding affinity due to decreased hydrophobicity or altered steric interactions.

5-Position Substituents: The hydroxyl group at the 5-position in the target compound contrasts with carboxyphenyl groups in analogs from Table 1.

N-Substituents: The cyclopropyl group on the amide nitrogen is unique among the compared compounds. Cyclopropyl substituents are known to improve metabolic stability by resisting oxidative degradation, which could confer pharmacokinetic advantages over unsubstituted benzamides.

Hypothetical Activity and Pharmacokinetic Considerations

While direct data on the target compound are unavailable, structural analogs suggest the following:

  • Enzyme Inhibition: The absence of a 2-acylamino group may result in lower PCAF HAT inhibition compared to compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition). However, the hydroxyl group at the 5-position could facilitate interactions with polar enzyme residues, partially compensating for this deficit.
  • Metabolic Stability : The cyclopropyl group may reduce susceptibility to cytochrome P450-mediated metabolism, extending half-life relative to N-alkyl or N-aryl benzamides.

Biological Activity

N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

The compound this compound has been studied for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against multiple cancer cell lines.
  • Antimicrobial Activity : Investigations into its antimicrobial properties indicate potential effectiveness against certain pathogens.
  • Mechanisms of Action : The compound may interact with specific molecular targets, modulating their activity and leading to diverse biological effects.

The mechanism of action for this compound involves its binding to various enzymes and receptors. This interaction can lead to the modulation of signaling pathways that are crucial in processes such as cell proliferation, apoptosis, and immune response. The exact pathways depend on the specific biological context in which the compound is applied.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and 3T3-L1 (mouse embryonic fibroblasts). The IC50 values ranged from 1.143 µM to 9.27 µM, indicating potent activity against these cell lines .
  • Antimicrobial Effects :
    • In vitro assays revealed that the compound showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within a range that suggests effectiveness comparable to standard antibiotics .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerHeLa (Cervical Cancer)2.76 µM
Caco-2 (Colon Cancer)9.27 µM
3T3-L1 (Mouse Fibroblasts)1.143 µM
AntimicrobialStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Further Synthesis and Modification : Continued exploration of structural modifications may enhance its potency and selectivity against target cells.
  • In Vivo Studies : Future studies should focus on in vivo models to assess the therapeutic efficacy and safety profile of this compound.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a cyclopropylamine derivative with a substituted benzoyl chloride. Key steps include:

  • Esterification : Protecting the 5-hydroxy group with a methoxyethoxy moiety via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Amide Coupling : Reacting the intermediate with cyclopropylamine using carbodiimide catalysts (e.g., EDC/HOBt) in dichloromethane at room temperature .
  • Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) to regenerate the hydroxyl group. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl CH₂ groups at δ 0.5–1.2 ppm, methoxyethoxy protons at δ 3.4–4.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₅H₁₉NO₅) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with modified cyclopropyl, methoxyethoxy, or hydroxyl groups. For example, replacing the cyclopropyl with phenyl reduces target affinity by 40% in enzyme inhibition assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. The hydroxyl group often forms hydrogen bonds with catalytic residues (e.g., ATP-binding pockets) .
  • Pharmacophore Mapping : Identify essential moieties (e.g., planar benzamide core) using QSAR models .

Q. How to resolve contradictions in reported biological activity data for benzamide derivatives?

  • Methodological Answer :

  • Assay Standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Replicate assays under controlled conditions (e.g., 24-h exposure, 10% FBS media) .
  • Metabolite Screening : Use LC-MS to verify compound stability; degradation products (e.g., hydrolyzed amides) may confound results .
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data across studies .

Q. What strategies improve solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Convert the free hydroxyl to a sodium or phosphate salt (improves aqueous solubility by 10-fold) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) via emulsion-diffusion, achieving sustained release over 72 hours .
  • Prodrug Design : Mask the hydroxyl group as an acetyl ester, which is cleaved in vivo by esterases .

Q. How to investigate the mechanism of action for this compound in antimicrobial assays?

  • Methodological Answer :

  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects by measuring colony counts at 0, 6, 12, and 24 hours post-treatment .
  • Membrane Permeability Assays : Use SYTOX Green uptake to quantify disruption of bacterial membranes .
  • Target Identification : Employ thermal proteome profiling (TPP) to identify proteins with shifted melting temperatures upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.